molecular formula C13H21N5 B11760989 [(1-ethyl-1H-pyrazol-5-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

[(1-ethyl-1H-pyrazol-5-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11760989
M. Wt: 247.34 g/mol
InChI Key: VQUPVWPUFZJETK-UHFFFAOYSA-N
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Description

(1-ethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine is a synthetic organic compound belonging to the class of pyrazole derivatives. This compound is characterized by the presence of two pyrazole rings, each substituted with different alkyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves the reaction of 1-ethyl-1H-pyrazole with 1-(propan-2-yl)-1H-pyrazole in the presence of a suitable amine. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. Common reagents used in this synthesis include alkyl halides, amines, and catalysts such as palladium or copper complexes.

Industrial Production Methods

On an industrial scale, the production of (1-ethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine involves large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the alkyl groups on the pyrazole rings are replaced by other functional groups such as halogens or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Halogens, hydroxyl groups; reactions often require catalysts and are conducted under reflux conditions.

Major Products

The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and substituted pyrazole compounds, each with distinct chemical and physical properties.

Scientific Research Applications

(1-ethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (1-ethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

(1-ethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine can be compared with other pyrazole derivatives, such as:

    1-ethyl-1H-pyrazole: A simpler compound with similar reactivity but lacking the additional pyrazole ring.

    1-(propan-2-yl)-1H-pyrazole: Another related compound with a different alkyl substitution pattern.

    Pyrazole: The parent compound, which serves as the core structure for many derivatives.

The uniqueness of (1-ethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine lies in its dual pyrazole rings and specific alkyl substitutions, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

1-(2-ethylpyrazol-3-yl)-N-[(2-propan-2-ylpyrazol-3-yl)methyl]methanamine

InChI

InChI=1S/C13H21N5/c1-4-17-12(5-7-15-17)9-14-10-13-6-8-16-18(13)11(2)3/h5-8,11,14H,4,9-10H2,1-3H3

InChI Key

VQUPVWPUFZJETK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNCC2=CC=NN2C(C)C

Origin of Product

United States

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